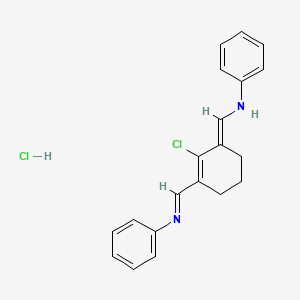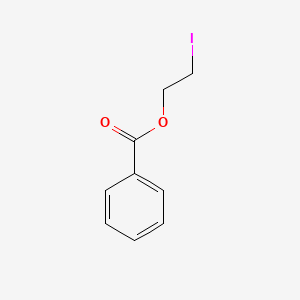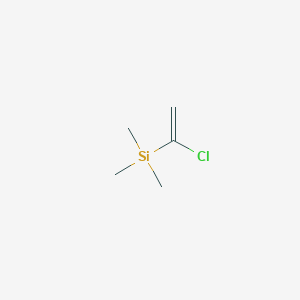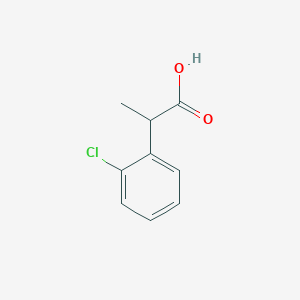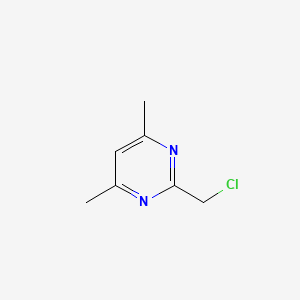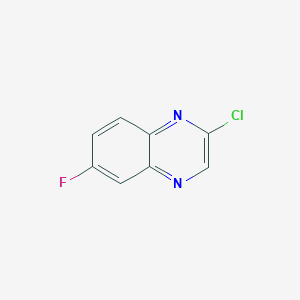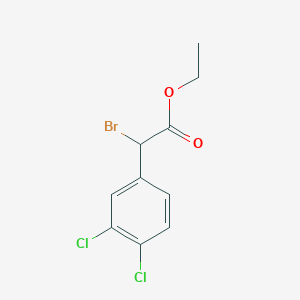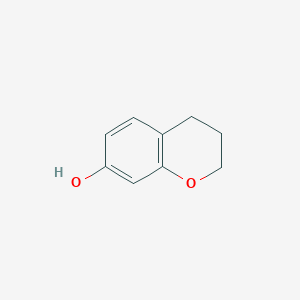
色满-7-醇
概述
描述
Chroman-7-ol, also known as 3,4-dihydro-2H-1-benzopyran-7-ol, is a significant organic compound belonging to the chromane family. It is a derivative of chromane, characterized by a hydroxyl group at the seventh position of the benzopyran ring. This compound is known for its diverse biological activities and is a subject of extensive research in various scientific fields.
科学研究应用
Chroman-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
Target of Action
Chroman-7-ol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . The primary targets of Chroman-7-ol are the nuclear estrogen receptors (ERs), particularly estrogen receptor β (ERβ), which are expressed in various brain regions .
Mode of Action
Chroman-7-ol interacts with its targets, the estrogen receptors, by binding to them. This binding is more tight for ERβ than for ERα . This interaction results in the augmentation of the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation .
Biochemical Pathways
The action of Chroman-7-ol affects several signaling pathways, including GPR30 and ERs . These pathways play a crucial role in cerebellar development by affecting both neurons and astrocytes .
Pharmacokinetics
The pharmacokinetics of Chroman-7-ol involve its production by intestinal bacteria in response to soy isoflavone intake . Not all humans produce chroman-7-ol
Result of Action
The action of Chroman-7-ol results in several molecular and cellular effects. In neurons, it augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, Chroman-7-ol induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Action Environment
The action, efficacy, and stability of Chroman-7-ol are influenced by environmental factors. For instance, the production of Chroman-7-ol is dependent on the intake of soy isoflavones and the presence of specific intestinal bacteria
准备方法
Synthetic Routes and Reaction Conditions: Chroman-7-ol can be synthesized through several methods. One common approach involves the reduction of chroman-7-one using suitable reducing agents. Another method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a domino Michael/hemiacetalization reaction, can yield chroman derivatives .
Industrial Production Methods: Industrial production of chroman-7-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, reduction reactions, and purification steps to isolate the desired product .
化学反应分析
Types of Reactions: Chroman-7-ol undergoes various chemical reactions, including:
Oxidation: Chroman-7-ol can be oxidized to form chroman-7-one using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Chroman-7-one.
Reduction: Dihydrochroman-7-ol.
Substitution: Substituted chroman-7-ol derivatives
相似化合物的比较
Chroman-2-one: Another chromane derivative with a ketone group at the second position.
Chroman-4-one: Characterized by a ketone group at the fourth position.
Chromone: A related compound with a double bond between the second and third positions of the benzopyran ring.
Uniqueness: Chroman-7-ol is unique due to its hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other chromane derivatives .
属性
IUPAC Name |
3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWVIIOKIWERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481777 | |
| Record name | Chroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57052-72-9 | |
| Record name | Chroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
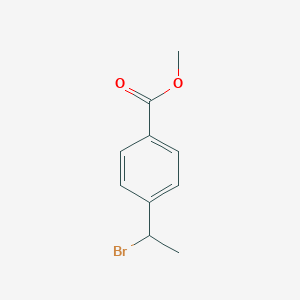
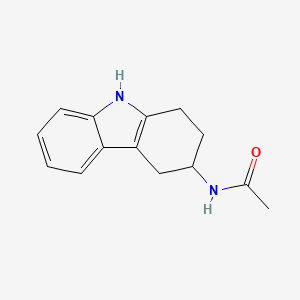
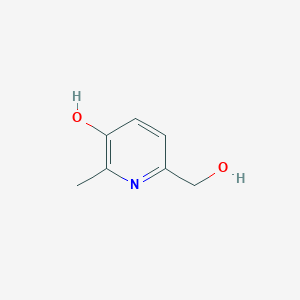
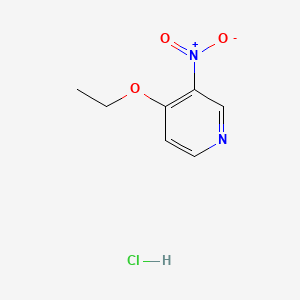
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
